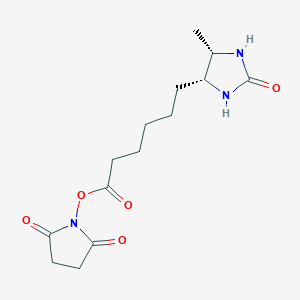
Desthiobiotin N-hydroxysuccinimidyl ester
Vue d'ensemble
Description
Desthiobiotin N-Hydroxysuccinimidyl Ester is a highly valued reagent commonly employed in the biomedicine sector for the purpose of labeling nucleic acids and proteins through primary amine groups . This reagent finds wide usage in the proteomics space primarily for the tasks of detection and purification of proteins .
Synthesis Analysis
N-Hydroxysuccinimide (NHS) esters are produced from a portion of the carboxyl groups of the carboxymethyldextran matrix on a gold SPR chip surface via reaction with N-hydroxysuccinimide and N-ethyl-N′-(dimethylaminopropyl)carbodiimide hydrochloride in water .
Molecular Structure Analysis
The molecular formula of Desthiobiotin N-Hydroxysuccinimidyl Ester is C14H21N3O5 . The molecular weight is 311.33g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate .
Chemical Reactions Analysis
N-Hydroxysulfosuccinimide (NHS) esters of biotin are the most popular type of biotinylation reagent. NHS-activated biotins react efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds .
Physical And Chemical Properties Analysis
The molecular weight of Desthiobiotin N-Hydroxysuccinimidyl Ester is 311.33 g/mol . The XLogP3-AA is 0.2 . It has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The rotatable bond count is 8 . The exact mass is 311.14812078 g/mol . The monoisotopic mass is 311.14812078 g/mol . The topological polar surface area is 105 Ų .
Applications De Recherche Scientifique
Protein Labeling and Detection
Desthiobiotin N-hydroxysuccinimidyl ester is extensively used in proteomics for labeling proteins. It reacts with primary amine groups present in proteins, facilitating their detection and purification .
Nucleic Acid Labeling
This reagent is also valuable for labeling nucleic acids, which is crucial in various molecular biology applications such as PCR, sequencing, and hybridization studies .
Affinity Chromatography
Due to its ability to bind to streptavidin, Desthiobiotin N-hydroxysuccinimidyl ester can be used in affinity chromatography for the purification of biotinylated molecules .
Bioconjugation Studies
It serves as an important compound in bioconjugation chemistry, allowing researchers to attach various biomolecules to one another or to solid supports .
Capture by Streptavidin
Desthiobiotin’s capacity to be captured by streptavidin and displaced by biotin makes it a useful tool in assays that require a reversible interaction .
Biotinylation Reagent for Functional Groups
As a biotinylation reagent, it targets functional groups such as primary amines and thiols, which are prevalent in biological molecules .
Mécanisme D'action
Safety and Hazards
When handling Desthiobiotin N-Hydroxysuccinimidyl Ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSINCVWMDUPSG-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desthiobiotin N-hydroxysuccinimidyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)


![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)





